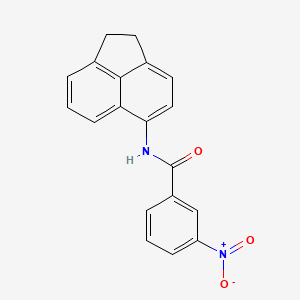
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DANA is a potent inhibitor of several enzymes, including aldose reductase, which plays a crucial role in the development of diabetic complications. In
作用机制
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which is a key step in the development of diabetic complications. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the accumulation of sorbitol in diabetic rats, which is a hallmark of diabetic complications. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has also been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has also been extensively studied, making it a well-characterized compound for scientific research. However, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide is a potent inhibitor of several enzymes, which can lead to off-target effects in some experiments.
未来方向
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide. One area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide analogs with improved solubility and specificity for aldose reductase inhibition. Another area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide and its potential applications in scientific research.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, or N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, is a potent inhibitor of several enzymes with potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, making it a readily available compound for research. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been extensively studied for its potential applications in diabetic complications, cancer, and inflammatory diseases. While it has several advantages for lab experiments, it also has some limitations. Future research on N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide will focus on developing analogs with improved solubility and specificity and exploring its potential applications in scientific research.
合成方法
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide involves the reaction of 1,2-dihydroacenaphthylene with 3-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques. This method has been optimized for high yield and purity, making N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide a readily available compound for scientific research.
科学研究应用
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(14-4-1-5-15(11-14)21(23)24)20-17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXWJWQHWUFEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)
![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)
![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)
![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)